molecular formula C18H22N4O4S B2413135 N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide CAS No. 2034355-94-5

N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide

Cat. No.: B2413135
CAS No.: 2034355-94-5
M. Wt: 390.46
InChI Key: NSUUELSMOYWSPK-UHFFFAOYSA-N
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Description

N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide is a complex organic compound that features a sulfonamide group linked to a methoxypyrimidine moiety and a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Sulfonamide Intermediate: The reaction between 2-methoxypyrimidine-4-amine and a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.

    Coupling with Cyclohexanecarboxylic Acid: The sulfonamide intermediate is then coupled with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(4-(2-pyrimidinylsulfamoyl)phenyl)benzamide: Similar structure but with a benzamide group instead of a cyclohexanecarboxamide group.

    Necrosulfonamide: Contains a sulfonamide group and is used as an inhibitor in necroptosis research.

    2,6-Dimethoxy-4-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)phenyl acetate: Similar sulfonamide and methoxypyrimidine groups but with different substituents.

Uniqueness

N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-26-18-19-12-11-16(21-18)22-27(24,25)15-9-7-14(8-10-15)20-17(23)13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H,20,23)(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUUELSMOYWSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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